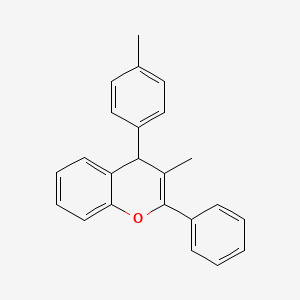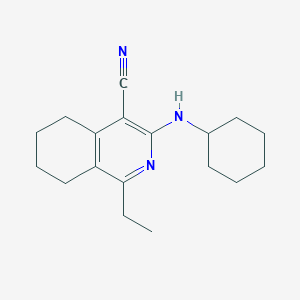
(4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-3-méthyl-4-(2-propoxybenzylidène)isoxazol-5(4H)-one est un composé organique synthétique appartenant à la famille des isoxazoles. Les isoxazoles sont connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. Ce composé est caractérisé par sa structure unique, qui comprend un groupe benzylidène et un substituant propoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (4E)-3-méthyl-4-(2-propoxybenzylidène)isoxazol-5(4H)-one implique généralement la condensation de matières premières appropriées dans des conditions de réaction spécifiques. Une méthode courante est la réaction de la 3-méthylisoxazol-5(4H)-one avec le 2-propoxybenzaldéhyde en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme l’éthanol ou le méthanol à des températures élevées.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, serait nécessaire pour maximiser le rendement et la pureté. Des réacteurs à écoulement continu et d’autres techniques avancées pourraient être utilisés pour améliorer l’efficacité et la capacité d’évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
(4E)-3-méthyl-4-(2-propoxybenzylidène)isoxazol-5(4H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés isoxazoliques réduits.
Substitution : Les groupes benzylidène et propoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes d’isoxazole, tandis que la réduction peut produire des dérivés d’isoxazole réduits.
Applications de la recherche scientifique
Chimie : En tant que brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme intermédiaire chimique dans divers procédés industriels.
Applications De Recherche Scientifique
(4E)-3-METHYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de la (4E)-3-méthyl-4-(2-propoxybenzylidène)isoxazol-5(4H)-one dépendrait de son activité biologique ou chimique spécifique. En général, il pourrait interagir avec des cibles moléculaires telles que des enzymes, des récepteurs ou des acides nucléiques, ce qui entraînerait une modulation de voies spécifiques. Des études détaillées seraient nécessaires pour élucider les mécanismes et les voies exacts impliqués.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4E)-3-méthyl-4-(2-méthoxybenzylidène)isoxazol-5(4H)-one
- (4E)-3-méthyl-4-(2-éthoxybenzylidène)isoxazol-5(4H)-one
- (4E)-3-méthyl-4-(2-butoxybenzylidène)isoxazol-5(4H)-one
Unicité
(4E)-3-méthyl-4-(2-propoxybenzylidène)isoxazol-5(4H)-one est unique en raison de ses substituants spécifiques, qui peuvent influencer sa réactivité chimique et son activité biologique. Le groupe propoxy, en particulier, peut conférer des propriétés distinctes par rapport à d’autres composés similaires avec des groupes alcoxy différents.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
(4E)-3-methyl-4-[(2-propoxyphenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15NO3/c1-3-8-17-13-7-5-4-6-11(13)9-12-10(2)15-18-14(12)16/h4-7,9H,3,8H2,1-2H3/b12-9+ |
Clé InChI |
SIYMBPAHGILLAM-FMIVXFBMSA-N |
SMILES isomérique |
CCCOC1=CC=CC=C1/C=C/2\C(=NOC2=O)C |
SMILES canonique |
CCCOC1=CC=CC=C1C=C2C(=NOC2=O)C |
Solubilité |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-N-[(1Z)-4-oxo-3-(phenylamino)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11602139.png)
![3-(2,4-dimethylphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11602151.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602169.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11602171.png)
![(5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602175.png)

![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11602183.png)
![3,3'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11602184.png)
![N-cyclopentyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602185.png)
![N2-[4-(1,3-Benzoxazol-2-YL)phenyl]-6-methoxy-N4-(prop-2-EN-1-YL)-1,3,5-triazine-2,4-diamine](/img/structure/B11602189.png)
![propan-2-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602192.png)
![(3Z)-3-[(4-ethoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11602195.png)
![(2Z)-6-benzyl-2-(5-bromo-2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11602197.png)

